molecular formula C14H10O3 B1429456 2-{Naphtho[2,1-b]furan-2-yl}acetic acid CAS No. 1267431-36-6

2-{Naphtho[2,1-b]furan-2-yl}acetic acid

Cat. No.: B1429456
CAS No.: 1267431-36-6
M. Wt: 226.23 g/mol
InChI Key: BLXGYVVRBNUSCK-UHFFFAOYSA-N
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Description

“2-{Naphtho[2,1-b]furan-2-yl}acetic acid” is a chemical compound with the CAS Number: 1267431-36-6 . It has a molecular weight of 226.23 . The IUPAC name for this compound is naphtho[2,1-b]furan-2-ylacetic acid . The InChI code for this compound is 1S/C14H10O3/c15-14(16)8-10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-10/h1-7H,8H2,(H,15,16) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a method for the synthesis of 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivatives via a one-pot three-component reaction of Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et3N) has been described .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H10O3 . The structure of this compound includes a naphtho[2,1-b]furan ring attached to an acetic acid group .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a predicted density of 1.347±0.06 g/cm3 and a predicted boiling point of 434.4±20.0 °C .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Anti-inflammatory Activities : Derivatives of 2-{Naphtho[2,1-b]furan-2-yl}acetic acid have been synthesized and tested for antimicrobial and anti-inflammatory activities. One study synthesized various oxadiazoles linked to Naphtho[2,1‐b]furan and reported their potential in this area (Ravindra et al., 2006).
  • Synthesis of Pyrazoles and Pharmacological Evaluation : Another research synthesized 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles and evaluated their antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities (Kumaraswamy et al., 2008).

Synthesis and Chemical Transformations

  • Synthesis of Thiazolidinone Derivatives : Research involved the conversion of 2-acetylnaphtho[2,1- b ]furan to various thiazolidinone derivatives, exploring their antimicrobial and anthelmintic activities, along with anti-inflammatory and diuretic properties (Vagdevi et al., 2006).
  • Development of Pyrazole Nucleus Derivatives : A study synthesized new derivatives of Naphtho[2,1-b]furan with a pyrazole nucleus, investigating their reactions and biological evaluation against various bacteria and fungi (El-Wahab et al., 2011).

Novel Synthetic Approaches

  • Cascade Carbonylations for Synthesis : A novel synthesis method using palladium-catalyzed reactions was developed to create diversely substituted 2-(furan-3-yl)acetates, leading to compounds with the naphtho[1,2-b]furan-5-ol scaffold, significant in biological studies (He et al., 2015).
  • Microwave Irradiation in Synthesis : Another research utilized microwave irradiation for the efficient synthesis of naphtho[2,1-b]furan-2(1H)-ones, highlighting the ease of catalyst recovery and reuse (Abarghooei et al., 2017).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Biochemical Analysis

Biochemical Properties

2-{Naphtho[2,1-b]furan-2-yl}acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses and inflammatory pathways. For instance, it can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can bind to proteins involved in cellular signaling, modulating their activity and influencing downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . It also affects cell signaling pathways such as the mitogen-activated protein kinase pathway, leading to altered gene expression and cellular responses . Furthermore, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . It can also inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, it can cause toxic effects, including liver and kidney damage, due to the accumulation of reactive metabolites . Threshold effects have been observed, where a certain dosage level is required to achieve significant biological activity without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . It also affects metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can also bind to plasma proteins, which facilitates its transport in the bloodstream and its distribution to different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to specific organelles such as mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling . Post-translational modifications and targeting signals play a role in directing this compound to these compartments .

Properties

IUPAC Name

2-benzo[e][1]benzofuran-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-14(16)8-10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-10/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXGYVVRBNUSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267431-36-6
Record name 2-{naphtho[2,1-b]furan-2-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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